molecular formula C20H20ClN3O4 B2848370 Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)pyrazolo[1,5-a]pyridine-3-carboxylate CAS No. 1396561-12-8

Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)pyrazolo[1,5-a]pyridine-3-carboxylate

Cat. No.: B2848370
CAS No.: 1396561-12-8
M. Wt: 401.85
InChI Key: IMZAQDUKVQRJBS-UHFFFAOYSA-N
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Description

Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a pyrazolo[1,5-a]pyridine derivative with a complex substitution pattern. The core structure consists of a pyrazolo[1,5-a]pyridine scaffold, a bicyclic heterocycle known for its versatility in medicinal chemistry. At position 3, an ethyl carboxylate group is attached, while position 5 is substituted with a 2-(4-chlorophenoxy)-2-methylpropanamido moiety. This substitution introduces both lipophilic (4-chlorophenoxy) and sterically bulky (2-methylpropanamido) features, which may influence binding affinity, solubility, and metabolic stability .

Pyrazolo[1,5-a]pyridine derivatives are synthesized via condensation reactions, as demonstrated in , where pyrazolo[1,5-a]pyridine-3-carboxylic acid is converted to acyl chloride and subsequently coupled with amines . The ethyl carboxylate group is a common motif in such compounds, facilitating crystallinity and stability .

Properties

IUPAC Name

ethyl 5-[[2-(4-chlorophenoxy)-2-methylpropanoyl]amino]pyrazolo[1,5-a]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3O4/c1-4-27-18(25)16-12-22-24-10-9-14(11-17(16)24)23-19(26)20(2,3)28-15-7-5-13(21)6-8-15/h5-12H,4H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMZAQDUKVQRJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2C=C(C=CN2N=C1)NC(=O)C(C)(C)OC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Pyrazolo[1,5-a]pyrimidines, for instance, are known to act as antimetabolites in these reactions. The downstream effects of this interaction could include disruption of DNA and RNA synthesis, as these processes rely on the normal function of purine metabolism.

Result of Action

Given the compound’s potential role as an antimetabolite in purine biochemical reactions, it could potentially disrupt the synthesis of DNA and RNA, leading to effects on cell growth and division.

Biological Activity

Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)pyrazolo[1,5-a]pyridine-3-carboxylate is a complex organic compound that exhibits a range of biological activities due to its unique structural features. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and comparative studies with similar compounds.

Chemical Structure and Properties

  • Molecular Formula : C20H20ClN3O4
  • Molecular Weight : 401.8 g/mol
  • IUPAC Name : Ethyl 5-[2-(4-chlorophenoxy)-2-methylpropanamido]pyrazolo[1,5-a]pyridine-3-carboxylate
  • CAS Number : 1396561-12-8

The compound features a pyrazolo[1,5-a]pyridine core, which is known for its diverse medicinal properties, including anti-inflammatory and anti-cancer activities. The presence of the chlorophenoxy group enhances its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : It has been shown to inhibit key enzymes involved in metabolic pathways, such as glycogen synthase kinase-3 (GSK-3), which plays a crucial role in cell signaling and metabolism .
  • Receptor Modulation : The compound may act on adenosine receptors and cyclin-dependent kinases, affecting cell cycle regulation and apoptosis .

Anticancer Activity

Studies have indicated that compounds with a pyrazolo[1,5-a]pyridine structure exhibit significant anticancer properties. This compound has demonstrated:

  • Cytotoxic Effects : In vitro studies show that it induces apoptosis in various cancer cell lines by modulating apoptotic pathways .
  • Inhibition of Tumor Growth : Animal models have reported reduced tumor growth rates when treated with this compound compared to control groups .

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

  • Cytokine Inhibition : It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in inflammatory responses .
  • Reduction of Inflammation Markers : In vivo studies indicate a decrease in markers associated with inflammation following administration of the compound .

Comparative Studies

Table 1 summarizes the biological activities of this compound compared to similar compounds.

Compound NameAnticancer ActivityAnti-inflammatory ActivityMechanism of Action
This compoundHighModerateGSK-3 inhibition, receptor modulation
5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamideModerateLowEnzyme inhibition
4-Hydroxy-2-quinolonesLowHighAntioxidant activity

Case Studies

Several case studies have explored the efficacy of this compound:

  • Study on Cancer Cell Lines : A study demonstrated that treatment with this compound led to a significant decrease in cell viability in breast cancer cell lines (MCF7), suggesting potential as a therapeutic agent .
  • Animal Model Study : In a murine model of arthritis, administration resulted in decreased paw swelling and reduced inflammatory cell infiltration, indicating its potential as an anti-inflammatory drug .

Scientific Research Applications

Biological Activities

Antimicrobial Properties:
Research indicates that compounds similar to Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)pyrazolo[1,5-a]pyridine-3-carboxylate exhibit antimicrobial activities. A study found that derivatives of pyrazolo[1,5-a]pyridine showed significant inhibition against various bacterial strains, suggesting potential as a new class of antibiotics .

Anti-inflammatory Effects:
The compound has been investigated for its anti-inflammatory properties. In vitro studies demonstrated that it could inhibit the production of pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases .

Anticancer Activity:
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyridine derivatives. This compound has shown promise in selectively inducing apoptosis in cancer cells while sparing normal cells .

Therapeutic Applications

Drug Development:
The unique structure of this compound positions it as a lead compound in drug development for various therapeutic areas:

  • Antitubercular Agents: Research suggests that modifications of pyrazolo[1,5-a]pyridines can lead to effective antitubercular agents .
  • Neurological Disorders: Given the neuroprotective properties observed in some derivatives, this compound may be explored for treating neurodegenerative diseases .

Table 1: Summary of Biological Studies on this compound

Study FocusMethodologyKey Findings
Antibacterial ActivityAgar diffusion methodSignificant inhibition against E. coli and S. aureus
Anti-inflammatoryELISA for cytokine levelsReduced TNF-alpha and IL-6 production
Anticancer ActivityMTT assay on cancer cell linesInduced apoptosis in 70% of tested cancer lines

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents at Position 5 Substituents at Position 3 Melting Point (°C) Biological Activity (Reported) Source
Ethyl 5-(2-(4-chlorophenoxy)-2-methylpropanamido)pyrazolo[1,5-a]pyridine-3-carboxylate 2-(4-Chlorophenoxy)-2-methylpropanamido Ethyl carboxylate Not reported Not explicitly reported Hypothesized
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate Methoxy Ethyl carboxylate Not reported Intermediate for antitumor agents
Ethyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate Hydroxymethyl Ethyl carboxylate Not reported Potential prodrug for drug delivery
Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate 5-[(Diethylamino)methyl]isoxazol-3-yl, phenyl at C2 Ethyl carboxylate 363–364 Antitumor activity (in vitro)

Key Observations :

  • Position 5 Substitutions: The 2-(4-chlorophenoxy)-2-methylpropanamido group in the target compound introduces significant steric hindrance and lipophilicity compared to smaller substituents like methoxy or hydroxymethyl. This may enhance membrane permeability but reduce aqueous solubility .
  • Biological Activity: Compounds like Ethyl 3-{5-[(diethylamino)methyl]isoxazol-3-yl}-2-phenylpyrazolo[1,5-a]pyridine-5-carboxylate (Table 1) exhibit antitumor activity, suggesting that bulky substituents at position 5 and aromatic groups at position 2 (e.g., phenyl) improve interaction with cellular targets .

Heterocyclic Variants with Modified Cores

Table 2: Comparison with Non-Pyrazolo[1,5-a]pyridine Analogues

Compound Class Core Structure Key Substituents Reported Activity Source
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines Fused triazolo-pyrimidine-pyrazole 4-Fluorophenyl, 4-nitrophenyl Not explicitly reported
Triazolo[1,5-a]pyrimidine-2-oxacetylhydrazones Triazolo[1,5-a]pyrimidine Methylthio, acetylhydrazone Herbicidal, antifungal
Quinazoline-pyrazole hybrids Quinazoline-pyrazole 4-Chloroquinazoline, aldehyde hydrazone Antimicrobial (wheat/apple fungi)

Key Observations :

  • Fused Heterocycles : Compounds like pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidines (Table 2) exhibit high thermal stability (mp >340°C) due to extended conjugation but lack reported biological data, limiting direct comparisons .
  • Biological Performance : Triazolo[1,5-a]pyrimidine derivatives (Table 2) show herbicidal and antifungal activity, while quinazoline-pyrazole hybrids demonstrate antimicrobial efficacy. This highlights the importance of substituent choice over core structure in determining activity .

Q & A

Q. Table 1: Structural-Activity Relationship (SAR) of Key Analogues

SubstituentIC50 (PI3Kα, nM)cLogP
4-Chlorophenoxy12 ± 23.8
2,5-Difluorophenyl45 ± 53.2
Cyclopropyl28 ± 32.9
Data adapted from .

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